- A general Suzuki-Miyaura coupling of aryl chlorides with potassium aryltrifluoroborates in water catalyzed by an efficient CPCy phendole-phos-palladium complex, Synthesis, 2014, 46(20), 2826-2832

Cas no 89951-79-1 ((4'-Methyl-1,1’-biphenyl-3-yl)methanol)

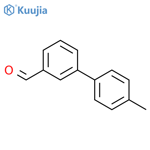

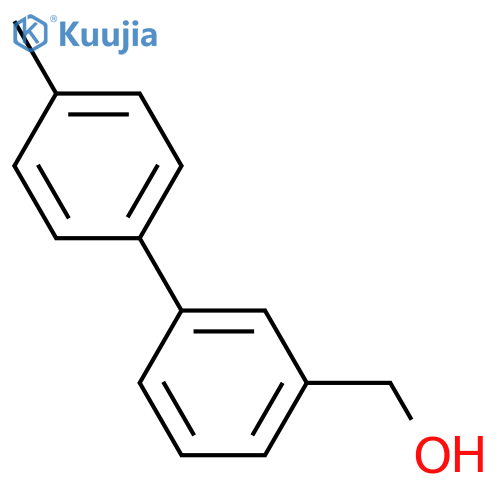

89951-79-1 structure

Produktname:(4'-Methyl-1,1’-biphenyl-3-yl)methanol

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- [1,1'-Biphenyl]-3-methanol,4'-methyl-

- (4\'-Methyl-[1,1\'-biphenyl]-3-yl)methanol

- (4'-Methyl-[1,1'-biphenyl]-3-yl)methanol

- (4'-METHYLBIPHENYL-3-YL)-METHANOL

- [3-(4-methylphenyl)phenyl]methanol

- 4′-Methyl[1,1′-biphenyl]-3-methanol (ACI)

- (4′-Methyl-[1,1′-biphenyl]-3-yl)methanol

- 3-(p-Tolyl)benzyl alcohol

- [3-(p-Tolyl)phenyl]methanol

- {4'-methyl-[1,1'-biphenyl]-3-yl}methanol

- SCHEMBL1520795

- (4'-Methyl[1,1'-biphenyl]-3-yl)methanol

- MFCD05981708

- CS-D0390

- 4'-Methyl[1,1'-biphenyl]-3-methanol

- AKOS002683258

- SB84006

- (4''-Methylbiphenyl-3-yl)-methanol

- (4'-methylbiphenyl-3-yl)methanol

- AS-2153

- DTXSID30362668

- 89951-79-1

- (4'-Methyl-1,1’-biphenyl-3-yl)methanol

-

- MDL: MFCD05981708

- Inchi: 1S/C14H14O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9,15H,10H2,1H3

- InChI-Schlüssel: UPANSIDQWGNVBX-UHFFFAOYSA-N

- Lächelt: OCC1C=C(C2C=CC(C)=CC=2)C=CC=1

Berechnete Eigenschaften

- Genaue Masse: 198.10400

- Monoisotopenmasse: 198.104465066g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 2

- Komplexität: 182

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 3.2

- Topologische Polaroberfläche: 20.2Ų

Experimentelle Eigenschaften

- PSA: 20.23000

- LogP: 3.15430

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315; H319; H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Lagerzustand:Store at room temperature

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB450610-5 g |

(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol; . |

89951-79-1 | 5g |

€243.70 | 2023-04-22 | ||

| Apollo Scientific | OR303368-500mg |

(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol |

89951-79-1 | 500mg |

£65.00 | 2024-05-25 | ||

| Apollo Scientific | OR303368-1g |

(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol |

89951-79-1 | 1g |

£75.00 | 2024-05-25 | ||

| abcr | AB450610-500 mg |

(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol; . |

89951-79-1 | 500mg |

€89.90 | 2023-04-22 | ||

| AK Scientific | AMTDA143-1g |

(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol |

89951-79-1 | 97% | 1g |

$70 | 2025-02-18 | |

| ChemScence | CS-D0390-1g |

(4'-METHYL-[1,1'-BIPHENYL]-3-YL)METHANOL |

89951-79-1 | 1g |

$70.0 | 2022-04-26 | ||

| Key Organics Ltd | AS-2153-5G |

(4′-methyl-[1,1′-biphenyl]-3-yl)methanol |

89951-79-1 | >95% | 5g |

£122.00 | 2025-02-08 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09913-10g |

(4'-METHYL-[1,1'-BIPHENYL]-3-YL)METHANOL |

89951-79-1 | 95% | 10g |

$558 | 2023-09-07 | |

| A2B Chem LLC | AD10116-1g |

(4'-Methylbiphenyl-3-yl)-methanol |

89951-79-1 | 96% | 1g |

$86.00 | 2024-04-19 | |

| A2B Chem LLC | AD10116-500mg |

(4'-Methylbiphenyl-3-yl)-methanol |

89951-79-1 | >95% | 500mg |

$189.00 | 2023-12-29 |

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 3-(Dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole Solvents: Dichloromethane ; rt; 1 - 2 min, heated

1.2 Reagents: Cesium carbonate Solvents: Water ; 18 h, 100 °C

1.2 Reagents: Cesium carbonate Solvents: Water ; 18 h, 100 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide

Referenz

- Selective synthesis of unsymmetrical biaryls via palladium-catalyzed cross-coupling of arylfluorosilanes with aryl iodides, Chemistry Letters, 1989, (10), 1711-14

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , 2947562-92-5 Solvents: Isopropanol , Tetrahydrofuran ; 9 h, 90 °C

1.2 Reagents: Water ; 20 h, 84 °C

1.2 Reagents: Water ; 20 h, 84 °C

Referenz

- A naphthalene-based heterobimetallic triazolylidene IrIII/PdII complex: regioselective to regiospecific C-H activation, tandem catalysis and a copper-free Sonogashira reaction, Dalton Transactions, 2023, 52(8), 2272-2281

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Dimethylformamide , Water ; 30 min, 90 °C

Referenz

- Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls, Beilstein Journal of Organic Chemistry, 2011, 7, 310-319

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt

Referenz

- Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469, ACS Medicinal Chemistry Letters, 2010, 1(7), 345-349

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 1,1′,1′′,1′′′-[1,2,4,5-Benzenetetrayltetrakis(methylene)]tetrakis[4-piperidinol] Solvents: Ethanol , Water ; 1.5 h, rt

Referenz

- Development of Unimolecular Tetrakis(piperidin-4-ol) as a Ligand for Suzuki-Miyaura Cross-Coupling Reactions: Synthesis of Incrustoporin and Preclamol, European Journal of Organic Chemistry, 2015, 2015(16), 3558-3567

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide

Referenz

- Highly selective cross-coupling reactions of aryl(halo)silanes with aryl halides: a general and practical route to functionalized biaryls, Tetrahedron, 1994, 50(28), 8301-16

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Raw materials

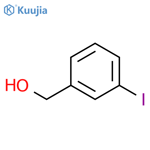

- 3-Iodobenzyl alcohol

- 4'-Methylbiphenyl-3-carbaldehyde

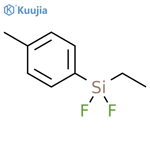

- Silane, ethyldifluoro(4-methylphenyl)-

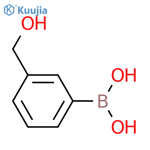

- 3-(Hydroxymethyl)phenylboronic acid

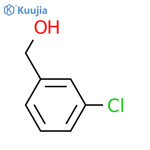

- 3-Chlorobenzyl alcohol

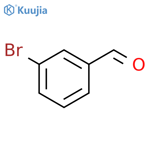

- 3-Bromobenzaldehyde

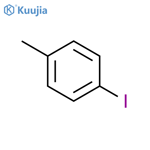

- 4-Iodotoluene

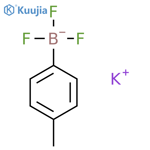

- Potassium p-tolyltrifluoroborate

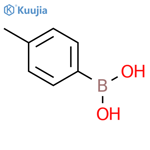

- 4-Methylbenzeneboronic Acid

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Preparation Products

(4'-Methyl-1,1’-biphenyl-3-yl)methanol Verwandte Literatur

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

89951-79-1 ((4'-Methyl-1,1’-biphenyl-3-yl)methanol) Verwandte Produkte

- 69605-90-9(1,1'-Biphenyl-3-ylmethanol)

- 3597-91-9(4-Biphenylmethanol)

- 1667-12-5(4,4'-Bis(hydroxymethyl)biphenyl)

- 198206-29-0((2'-Methyl-[1,1'-biphenyl]-4-yl)methanol)

- 79757-92-9((4'-Methylbiphenyl-4-yl)-methanol)

- 76350-85-1((2'-Methoxy-1,1'-biphenyl-3-yl)methanol)

- 1394768-25-2((2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride)

- 898640-83-0(N-3-(1H-imidazol-1-yl)propyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide)

- 435342-19-1(1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride)

- 329217-37-0(1-(3,4-dimethoxybutyl)piperazine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:89951-79-1)(4'-Methyl-1,1’-biphenyl-3-yl)methanol

Reinheit:99%

Menge:5g

Preis ($):229.0